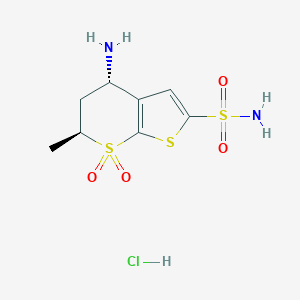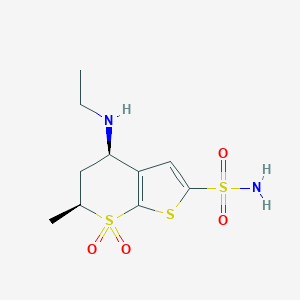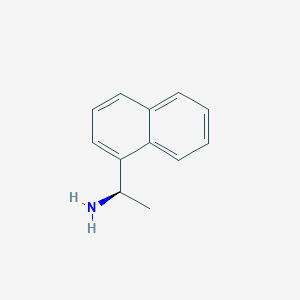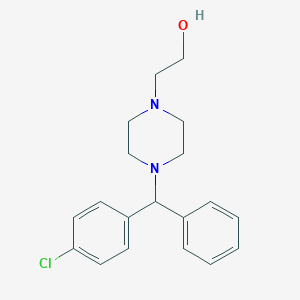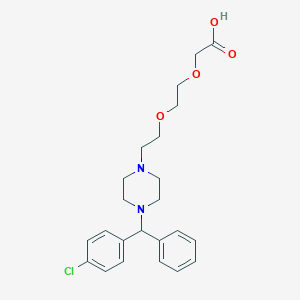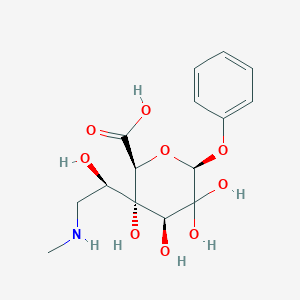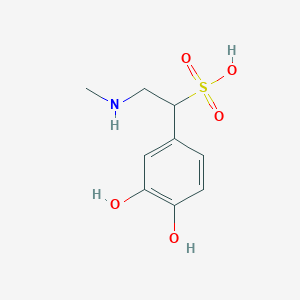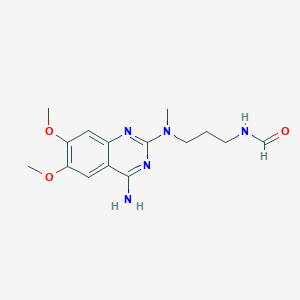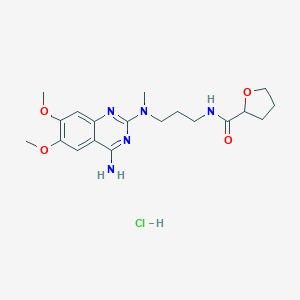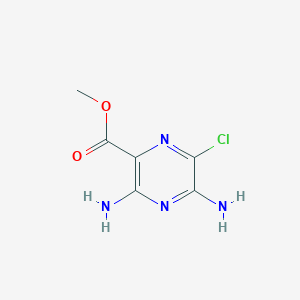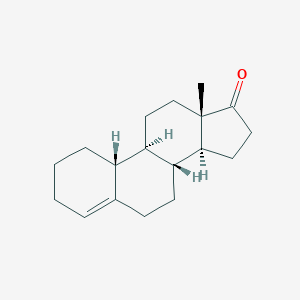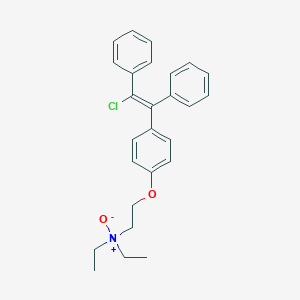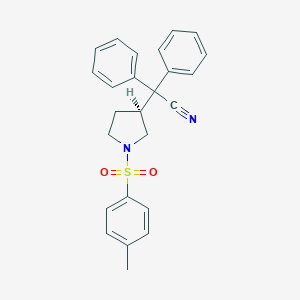
(S)-3-(1-Cyano-1,1-diphenylmethyl)-1-tosylpyrrolidine
Vue d'ensemble
Description
“(S)-3-(1-Cyano-1,1-diphenylmethyl)-1-tosylpyrrolidine” is an important intermediate in the process of producing a muscarinic receptor antagonist such as darifenacin . It is a versatile chemical compound used in scientific research, including drug synthesis, catalysis, and material science.
Synthesis Analysis
The synthesis of “(S)-3-(1-Cyano-1,1-diphenylmethyl)-1-tosylpyrrolidine” involves reacting an (S)-1-protected-3-(sulfonyloxy)-pyrrolidine having an easily deprotectable protecting group with diphenylacetonitrile in the presence of a base to obtain an (S)-1-protected-3-(1-cyano-1,1-diphenylmethyl)-pyrrolidine and then deprotecting the obtained compound under mild conditions .Molecular Structure Analysis
The molecular formula of “(S)-3-(1-Cyano-1,1-diphenylmethyl)-1-tosylpyrrolidine” is C25H24N2O2S . The exact mass is 388.17100 .Chemical Reactions Analysis
The chemical reaction involved in the synthesis of “(S)-3-(1-Cyano-1,1-diphenylmethyl)-1-tosylpyrrolidine” is the reaction of an (S)-1-protected-3-(sulfonyloxy)-pyrrolidine with diphenylacetonitrile in the presence of a base .Physical And Chemical Properties Analysis
The molecular weight of “(S)-3-(1-Cyano-1,1-diphenylmethyl)-1-tosylpyrrolidine” is 388.93200 . The exact mass is 388.17100 . The compound appears as a white to off-white solid .Applications De Recherche Scientifique
Synthesis of Complex Compounds
(S)-3-(1-Cyano-1,1-diphenylmethyl)-1-tosylpyrrolidine plays a significant role in the synthesis of complex compounds. For example, it is used in the creation of polyhydroxyindolizidines, a class of compounds with potential applications in various fields including medicinal chemistry (Izquierdo et al., 1999).
Heterocyclic Synthesis
This compound is also instrumental in heterocyclic synthesis. It has been utilized in the preparation of various pyrrole and pyrazole derivatives, which are important in pharmaceutical research (Khalifa et al., 1990).
Cycloaddition Reactions
In another application, the cyano group of (S)-3-(1-Cyano-1,1-diphenylmethyl)-1-tosylpyrrolidine is used as an activation group for intermolecular cycloaddition of azomethine ylides, leading to the synthesis of pyrrolidines, a key structure in many bioactive molecules (Li et al., 2015).
Dye Synthesis
This compound has also found use in the preparation of dyes. For instance, it is involved in the synthesis of perylene bisimide dyes, which are known for their high stability and potential applications in electronic devices (Würthner et al., 2004).
Organic Catalysis
Additionally, it is employed in organic catalysis, exemplified by its use in phosphine-catalyzed annulation for the synthesis of tetrahydropyridines, important intermediates in organic synthesis (Zhu et al., 2003).
Cascade Cycloisomerization Reactions
In cascade cycloisomerization reactions, (S)-3-(1-Cyano-1,1-diphenylmethyl)-1-tosylpyrrolidine is used to generate complex pyrrolidine structures, which are important in medicinal chemistry (Özdemir et al., 2004).
Intermediate in Medicinal Chemistry
It serves as an intermediate in the synthesis of various pharmaceutical compounds, such as darifenacin hydrobromide, an antimuscarinic drug used to treat overactive bladder (Youlin, 2011).
Chiral Solvating Agent
This compound is also significant as a chiral solvating agent for NMR analysis, providing insights into the stereochemical nature of molecules, a crucial aspect in drug development and other areas of chemistry (Bailey et al., 1997).
Propriétés
IUPAC Name |
2-[(3S)-1-(4-methylphenyl)sulfonylpyrrolidin-3-yl]-2,2-diphenylacetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O2S/c1-20-12-14-24(15-13-20)30(28,29)27-17-16-23(18-27)25(19-26,21-8-4-2-5-9-21)22-10-6-3-7-11-22/h2-15,23H,16-18H2,1H3/t23-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPQZNOFTICUMIN-HSZRJFAPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC(C2)C(C#N)(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CC[C@H](C2)C(C#N)(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00628647 | |
| Record name | [(3S)-1-(4-Methylbenzene-1-sulfonyl)pyrrolidin-3-yl](diphenyl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00628647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
416.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(S)-(1-cyano-1,1-diphenylmethyl)-1-tosylpyrrolidine | |
CAS RN |
133099-09-9 | |
| Record name | (3S)-1-[(4-Methylphenyl)sulfonyl]-α,α-diphenyl-3-pyrrolidineacetonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=133099-09-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [(3S)-1-(4-Methylbenzene-1-sulfonyl)pyrrolidin-3-yl](diphenyl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00628647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Pyrrolidineacetonitrile, 1-[(4-methylphenyl)sulfonyl]-α,α-diphenyl-, (3S) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.116.956 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


